N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 3-fluorophenyl group at position 4 and an acetamide moiety linked to a 2-ethylphenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in kinase inhibition or anti-inflammatory activity due to fluorophenyl and acetamide motifs .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-2-16-7-3-4-10-19(16)25-21(28)14-26-15-27(18-9-5-8-17(23)13-18)22-20(31(26,29)30)11-6-12-24-22/h3-13H,2,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXOEUSFAYMEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.
Chemical Structure and Properties
The compound features a thiadiazine core with an acetamide group and a fluorinated phenyl ring. Its molecular formula is C₁₈H₁₈F₂N₄O₂S, with a molecular weight of approximately 440.5 g/mol. The structural complexity suggests multiple sites for biological interaction.
Synthesis
The synthesis typically involves multi-step organic reactions utilizing specific reagents to achieve desired yields and purity. Common methods include:
- Refluxing with Acetic Acid : This method aids in the formation of the thiadiazine core.
- Nucleophilic Substitution Reactions : These reactions are crucial for introducing functional groups like the acetamide and fluorinated phenyl moiety.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown moderate to high activity against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HCT-116 | 15.5 |
| Example B | MCF-7 | 22.3 |
| Example C | HeLa | 18.7 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been investigated. In vitro assays demonstrated that certain derivatives inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| Celecoxib | 11.7 ± 0.23 | - |
These results suggest that the compound may serve as a lead for the development of new anti-inflammatory agents .
While the precise mechanism of action is not fully elucidated, it is believed that this compound may exert its effects through:
- Inhibition of Key Enzymes : Such as COX enzymes involved in prostaglandin synthesis.
- Induction of Apoptosis : In cancer cells via mitochondrial pathways.
Case Studies
Several studies have documented the biological activity of related compounds in vivo:
- Study on Anticancer Effects : A study demonstrated that a similar thiadiazine derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Anti-inflammatory Study : Another investigation showed that a related compound significantly reduced edema in animal models subjected to inflammatory stimuli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Table 1: Structural and Functional Comparisons
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Trends
Key Observations :
- Fluorophenyl and sulfonyl groups in the target compound may enhance binding to hydrophobic pockets and hydrogen-bonding interactions, respectively, as seen in related kinase inhibitors .
- Anti-exudative acetamides () demonstrate that substituent choice (e.g., nitro groups) significantly impacts potency, suggesting the target’s 3-fluorophenyl could optimize activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
